4-Methyl-2-(trifluoromethyl)benzo[d]thiazole
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Overview
Description
4-Methyl-2-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals . The presence of a trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(trifluoromethyl)benzo[d]thiazole typically involves the reaction of 2-aminobenzothiazole with trifluoromethylating agents under specific conditions . One common method includes the use of trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process . The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(trifluoromethyl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines and thiols.
Substitution: Formation of halogenated and alkylated derivatives.
Scientific Research Applications
4-Methyl-2-(trifluoromethyl)benzo[d]thiazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of agrochemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(trifluoromethyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways . The compound can inhibit enzymes and disrupt cellular processes by binding to active sites or altering protein conformation . Its trifluoromethyl group enhances its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Lacks the trifluoromethyl group, resulting in different biological activities and stability.
4-Methylbenzothiazole: Similar structure but without the trifluoromethyl group, leading to variations in lipophilicity and reactivity.
2-(Trifluoromethyl)benzothiazole: Contains the trifluoromethyl group but differs in the position of the methyl group, affecting its overall properties.
Uniqueness
4-Methyl-2-(trifluoromethyl)benzo[d]thiazole stands out due to its unique combination of a methyl and trifluoromethyl group, which enhances its stability, lipophilicity, and biological activity . This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H6F3NS |
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Molecular Weight |
217.21 g/mol |
IUPAC Name |
4-methyl-2-(trifluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H6F3NS/c1-5-3-2-4-6-7(5)13-8(14-6)9(10,11)12/h2-4H,1H3 |
InChI Key |
DJECJUDTHYIZIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)C(F)(F)F |
Origin of Product |
United States |
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